molecular formula C13H18OS B14334295 S-Benzyl hexanethioate CAS No. 99315-18-1

S-Benzyl hexanethioate

Cat. No.: B14334295
CAS No.: 99315-18-1
M. Wt: 222.35 g/mol
InChI Key: HLMWJMBBNUUENE-UHFFFAOYSA-N
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Description

S-Benzyl hexanethioate: is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in an ester linkage This compound is notable for its unique chemical structure, which includes a benzyl group attached to a hexane chain via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Benzyl hexanethioate can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with hexanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the benzyl chloride, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: S-Benzyl hexanethioate undergoes various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester to a thiol or an alcohol.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or alcohols.

    Substitution: Nitrobenzyl or halobenzyl derivatives.

Scientific Research Applications

S-Benzyl hexanethioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Thioesters like this compound are studied for their role in biochemical processes, including enzyme catalysis and metabolic pathways.

    Medicine: Research explores its potential as a precursor for drug development, especially in designing molecules with specific biological activities.

    Industry: It is utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of S-Benzyl hexanethioate involves its reactivity as a thioester. Thioesters are known to participate in nucleophilic acyl substitution reactions, where the sulfur atom can act as a nucleophile or an electrophile. This reactivity is crucial in biochemical processes, such as the formation and breakdown of acyl-CoA thioesters in metabolic pathways. The molecular targets and pathways involved include enzymes that catalyze thioester hydrolysis or transfer reactions.

Comparison with Similar Compounds

    Benzyl acetate: An ester with an oxygen atom instead of sulfur.

    Hexyl acetate: Another ester with a hexane chain but with an oxygen atom.

    Benzyl thiol: A thiol with a benzyl group but lacking the ester linkage.

Uniqueness: S-Benzyl hexanethioate is unique due to the presence of both a benzyl group and a hexane chain linked via a sulfur atom. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to similar compounds with oxygen linkages or different alkyl chains.

Properties

CAS No.

99315-18-1

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

S-benzyl hexanethioate

InChI

InChI=1S/C13H18OS/c1-2-3-5-10-13(14)15-11-12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3

InChI Key

HLMWJMBBNUUENE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)SCC1=CC=CC=C1

Origin of Product

United States

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